molecular formula C28H35F3N6O7 B14306132 Trifluralin-Imazethapyr mixt. CAS No. 114655-65-1

Trifluralin-Imazethapyr mixt.

Cat. No.: B14306132
CAS No.: 114655-65-1
M. Wt: 624.6 g/mol
InChI Key: UWWIGNAAIZHHHW-UHFFFAOYSA-N
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Description

Trifluralin-Imazethapyr mixture is a combination of two herbicides, trifluralin and imazethapyr, used primarily for weed control in agricultural settings. Trifluralin is a pre-emergence herbicide that inhibits root development in germinating seeds, while imazethapyr is a post-emergence herbicide that inhibits the acetolactate synthase enzyme, crucial for plant growth. This mixture is particularly effective in controlling a wide range of broadleaf and grassy weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Trifluralin: Trifluralin is synthesized through the nitration of dipropylamine followed by reaction with trifluoromethylbenzene. The reaction conditions typically involve the use of nitric acid and sulfuric acid as nitrating agents.

    Imazethapyr: Imazethapyr is synthesized by reacting 2-ethyl-3-pyridinecarboxylic acid with 5-oxo-1H-imidazole-2-ylamine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid.

Industrial Production Methods

Industrial production of trifluralin and imazethapyr involves large-scale chemical synthesis using the aforementioned methods. The compounds are then formulated into various herbicidal products, often combined with other agents to enhance their efficacy and stability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Both trifluralin and imazethapyr can undergo oxidation reactions, leading to the formation of various degradation products.

    Reduction: These compounds can also be reduced under specific conditions, although this is less common in agricultural settings.

    Substitution: Trifluralin can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.

Major Products Formed

    Trifluralin: Oxidation can lead to the formation of nitro and hydroxyl derivatives.

    Imazethapyr: Oxidation can result in the formation of various carboxylic acid derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Researchers use trifluralin and imazethapyr as starting materials to synthesize new herbicidal compounds with improved efficacy and reduced environmental impact.

Biology

    Weed Control Studies: Extensive research is conducted to understand the effectiveness of these herbicides in controlling different weed species and their impact on crop yield.

Medicine

    Toxicology Studies: Studies are conducted to assess the potential health risks associated with exposure to these herbicides.

Industry

    Agricultural Practices: The mixture is widely used in agriculture to manage weed populations, thereby improving crop productivity and reducing the need for manual weeding.

Mechanism of Action

Trifluralin

    Inhibition of Cell Mitosis: Trifluralin disrupts cell division by inhibiting the formation of microtubules, which are essential for mitosis. This action primarily affects the root development of germinating seeds.

Imazethapyr

    Inhibition of Acetolactate Synthase (ALS): Imazethapyr inhibits the ALS enzyme, which is crucial for the synthesis of branched-chain amino acids. This inhibition leads to the cessation of cell growth and ultimately plant death.

Comparison with Similar Compounds

Similar Compounds

    Pendimethalin: Similar to trifluralin, pendimethalin is a dinitroaniline herbicide that inhibits cell division.

    Imazapyr: Similar to imazethapyr, imazapyr is an imidazolinone herbicide that inhibits the ALS enzyme.

Uniqueness

    Trifluralin: Compared to pendimethalin, trifluralin has a broader spectrum of activity and is more effective in controlling certain weed species.

    Imazethapyr: Compared to imazapyr, imazethapyr has a longer residual activity in the soil, providing extended weed control.

This detailed article provides a comprehensive overview of the Trifluralin-Imazethapyr mixture, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

114655-65-1

Molecular Formula

C28H35F3N6O7

Molecular Weight

624.6 g/mol

IUPAC Name

2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline;5-ethyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C15H19N3O3.C13H16F3N3O4/c1-5-9-6-10(13(19)20)11(16-7-9)12-17-14(21)15(4,18-12)8(2)3;1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h6-8H,5H2,1-4H3,(H,19,20)(H,17,18,21);7-8H,3-6H2,1-2H3

InChI Key

UWWIGNAAIZHHHW-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-].CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O

Origin of Product

United States

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